molecular formula C16H14BrFO2 B6302865 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone CAS No. 2138863-82-6

1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone

Cat. No. B6302865
CAS RN: 2138863-82-6
M. Wt: 337.18 g/mol
InChI Key: YQWMLCXMVQRNFG-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone, also known as 1-Bromo-4-fluoro-2,6-dimethyl-phenoxy-phenyl ethanone, is a synthetic organic compound with a variety of applications in scientific research. It is a colorless, volatile liquid with a pungent odor. This compound has been used in the synthesis of various organic compounds, such as aryl ethers and polymers, and has been studied for its potential use in medicine and biochemistry.

Scientific Research Applications

Synthetic Methodologies

Research on the synthesis of complex organic molecules, including those with bromo, fluoro, and ethanone groups, often focuses on developing novel synthetic methodologies. For instance, a study on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones highlights a two-step synthesis involving condensation and cyclization reactions to produce compounds with potential anxiolytic activity (Liszkiewicz et al., 2006).

Polymer Synthesis

Compounds with specific functional groups play a critical role in the synthesis of polymers. A study described the preparation of aryloxyterephthalic acids from various phenols and their polycondensation with hydroquinone, yielding semicrystalline polyesters with potential nematic phase formation above their melting points (Kricheldorf & Engelhardt, 1990).

Antimicrobial Activity

Another area of interest is the synthesis of compounds for evaluating their biological activities. For example, the synthesis and antimicrobial activity of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one have been investigated, highlighting the potential of such compounds in developing new antimicrobial agents (Dave et al., 2013).

Degradation Studies

Research into the degradation mechanisms of phenolic compounds, such as the study on laccase-mediated degradation of lignin model compounds, offers insights into the environmental and biochemical transformations of complex organic molecules (Kawai et al., 1988).

properties

IUPAC Name

1-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO2/c1-9-6-13(18)7-10(2)16(9)20-15-5-4-12(11(3)19)8-14(15)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMLCXMVQRNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)C)Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone

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